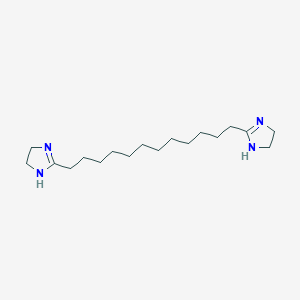
1H-Imidazole, 2,2'-(1,12-dodecanediyl)bis[4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] is a compound belonging to the imidazole family, characterized by its unique structure where two imidazole rings are connected by a 1,12-dodecanediyl chain Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial production methods often utilize large-scale synthesis techniques, ensuring high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis, further enhancing the efficiency of the production process .
Analyse Chemischer Reaktionen
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The imidazole rings can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] involves its interaction with molecular targets, such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] can be compared with other imidazole derivatives, such as:
2-Heptadecyl-4,5-dihydro-1H-imidazole: Known for its use in fungicides and as a surfactant.
2-Benzyl-4,5-dihydro-1H-imidazole: Used as a vasodilator and in the treatment of cardiovascular diseases.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Utilized in catalysis and as a precursor in the synthesis of other functional materials.
The uniqueness of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] lies in its long dodecanediyl chain, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
648440-61-3 |
|---|---|
Molekularformel |
C18H34N4 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
2-[12-(4,5-dihydro-1H-imidazol-2-yl)dodecyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H34N4/c1(3-5-7-9-11-17-19-13-14-20-17)2-4-6-8-10-12-18-21-15-16-22-18/h1-16H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
BSYISUDRRMXOQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)CCCCCCCCCCCCC2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
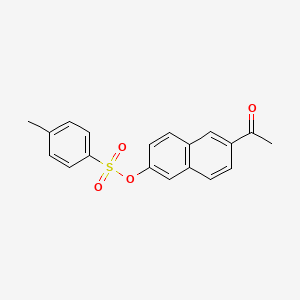
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
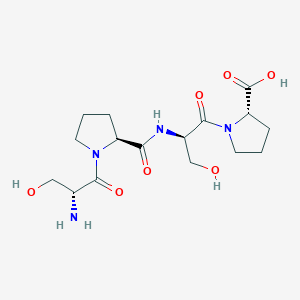
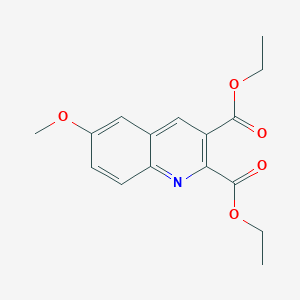
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
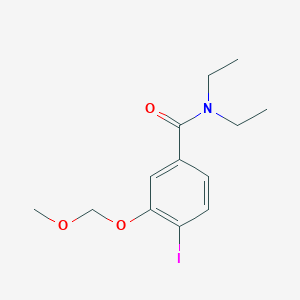
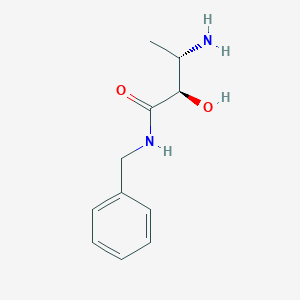
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
